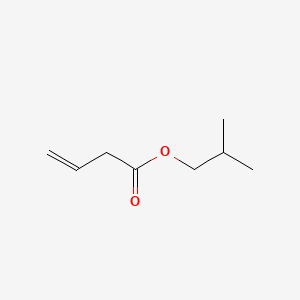
Isobutyl vinylacetate
Cat. No. B1584889
M. Wt: 142.2 g/mol
InChI Key: RLCJPGSPFOFWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06306886B1
Procedure details


To a solution of DMF (262.0 L), 4-cyanobenzaldoxime (46 kg, 342.1 mol), and N-chlorosuccinimide (54 kg, 389.4 mol) was added isobutyl vinylacetate (95 kg. 665.7 mol). The solution was cooled to 2-6° C., and triethylamine (40 kg. 388.6 mol) was slowly added over a period of 4 h. The reaction was stirred at the same temperature for an addition 1 h. Water (330.0 L) and hydrochloric acid (1 N, 49 L) were added. The crude product was collected by filtration, washed with water (555.0 L), and redissolved in toluene (500.0 L, 40° C.). The organic layer was washed with water (291.0 L) and dried by azeotropic distillation (removing about 250 L of toluene). Heptane (300.0 L) was added, and the reaction was cooled at 0-5° C. for 3 h. The product was collected by filtration and washed with toluene/heptane (150.0 L, 1/2 ratio). The product was dried under vacuum at 55-60° C. to constant weight: 81.8 kg, 90% yield, mp 98-100° C.; 1H NMR (CDCl3) ∂ 0.96 (6H), 1.96 (1H), 2.70 (1H), 2.92 (1H), 3.15 (1H), 3.56 (1H), 3.90 (2H), 5.20 (1H), 7.70 (2H), 7.80 (2H). Anal. Calcd. for C16H18N2O3: C, 67.12; H, 6.34; N. 9.78. Found: C, 67.06; H, 6.20; N, 9.76.







Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8][OH:9])=[CH:5][CH:4]=1)#[N:2].ClN1C(=O)CCC1=O.[CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])=[CH2:21].C(N(CC)CC)C.Cl>O.CN(C=O)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]2[CH2:21][CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])[O:9][N:8]=2)=[CH:5][CH:4]=1)#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
49 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
330 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
46 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C=NO)C=C1
|
|
Name
|
|
|
Quantity
|
54 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
95 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)CC(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
262 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 (± 2) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at the same temperature for an addition 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (555.0 L)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in toluene (500.0 L, 40° C.)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (291.0 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried by azeotropic distillation (removing about 250 L of toluene)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Heptane (300.0 L) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled at 0-5° C. for 3 h
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene/heptane (150.0 L, 1/2 ratio)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum at 55-60° C. to constant weight
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)OCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
